molecular formula C18H20N2O3 B3976333 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide

4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide

Cat. No.: B3976333
M. Wt: 312.4 g/mol
InChI Key: JUURSVLUIGZMCZ-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a nitro group at the third position and a methyl group at the fourth position of the benzamide ring. The compound also contains a phenylpropyl group attached to the nitrogen atom of the amide group. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

4-methyl-3-nitro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-8-11-16(12-17(13)20(22)23)18(21)19-14(2)9-10-15-6-4-3-5-7-15/h3-8,11-12,14H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUURSVLUIGZMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide typically involves a multi-step process:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating methylbenzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation: The nitrobenzene derivative is then subjected to amidation. This step involves reacting the nitrobenzene with 1-methyl-3-phenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium hydroxide, ethanol, and specific nucleophiles depending on the desired substitution product.

Major Products Formed

    Reduction: 4-methyl-N-(1-methyl-3-phenylpropyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylpropyl group may enhance the compound’s ability to interact with hydrophobic regions of target molecules, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-methyl-3-phenylpropyl)benzenesulfonamide
  • 4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
  • 1-methyl-3-phenylpropylamine

Uniqueness

4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a phenylpropyl group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide
Reactant of Route 2
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4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide

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